3,3'-Dithiobis(2,4-pentanedione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dithiobis(2,4-pentanedione) is an organic compound with the molecular formula C10H14O4S2 It is characterized by the presence of two 2,4-pentanedione units linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3’-Dithiobis(2,4-pentanedione) can be synthesized through the reaction of 2,4-pentanedione with sulfur dichloride (S2Cl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfenyl chloride, which then reacts with another molecule of 2,4-pentanedione to form the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dithiobis(2,4-pentanedione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Dithiobis(2,4-pentanedione) has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving thiol-disulfide exchange reactions.
Industry: Used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3,3’-Dithiobis(2,4-pentanedione) involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity or altering their function. The compound can also form stable complexes with metal ions, which can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentanedione: A simpler analog without the disulfide linkage.
3,3’-Dithiobis(2,4-hexanedione): Similar structure but with an extended carbon chain.
3,3’-Dithiobis(2,4-heptanedione): Another analog with a longer carbon chain.
Uniqueness
3,3’-Dithiobis(2,4-pentanedione) is unique due to its disulfide linkage, which imparts distinct chemical reactivity and the ability to form metal complexes. This makes it particularly useful in coordination chemistry and studies involving thiol-disulfide exchange reactions.
Eigenschaften
CAS-Nummer |
31655-66-0 |
---|---|
Molekularformel |
C10H14O4S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
3-(2,4-dioxopentan-3-yldisulfanyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O4S2/c1-5(11)9(6(2)12)15-16-10(7(3)13)8(4)14/h9-10H,1-4H3 |
InChI-Schlüssel |
GSQAPNKAQDAFKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)SSC(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.